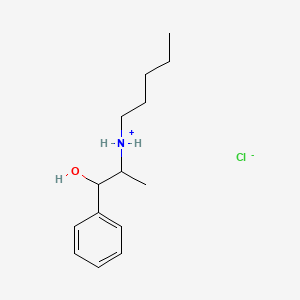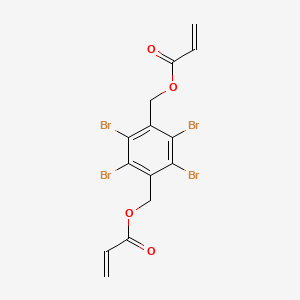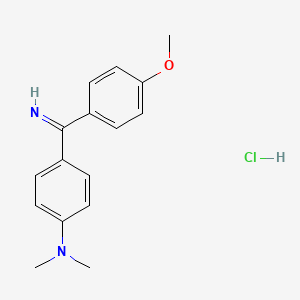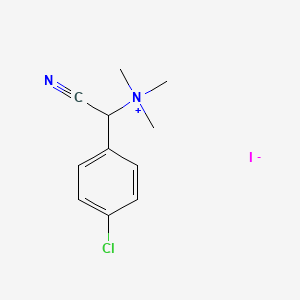
N-(2-(Diethylamino)ethyl)-2-phenylbutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Diethylamino)ethyl)-2-phenylbutyramide is an organic compound that belongs to the class of amides It is characterized by the presence of a diethylaminoethyl group attached to a phenylbutyramide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-2-phenylbutyramide typically involves the reaction of 2-phenylbutyric acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Diethylamino)ethyl)-2-phenylbutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
N-(2-(Diethylamino)ethyl)-2-phenylbutyramide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-(Diethylamino)ethyl)-2-phenylbutyramide involves its interaction with specific molecular targets in the body. The diethylaminoethyl group allows the compound to interact with receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Procainamide: An antiarrhythmic agent with a similar diethylaminoethyl group.
Lidocaine: A local anesthetic with a similar amide structure.
Bupivacaine: Another local anesthetic with structural similarities.
Uniqueness
N-(2-(Diethylamino)ethyl)-2-phenylbutyramide is unique due to its specific combination of the diethylaminoethyl group and the phenylbutyramide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
| 63224-29-3 | |
Fórmula molecular |
C16H26N2O |
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-2-phenylbutanamide |
InChI |
InChI=1S/C16H26N2O/c1-4-15(14-10-8-7-9-11-14)16(19)17-12-13-18(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3,(H,17,19) |
Clave InChI |
NDIIVXRJVKIBCQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)C(=O)NCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)
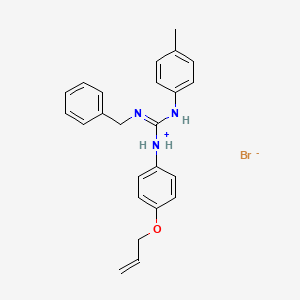
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/no-structure.png)

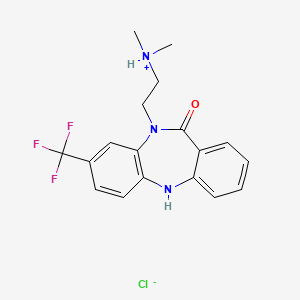
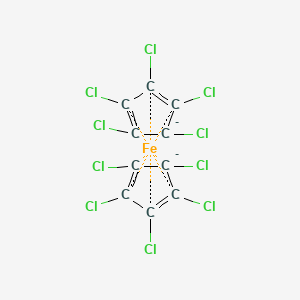
![Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13763682.png)
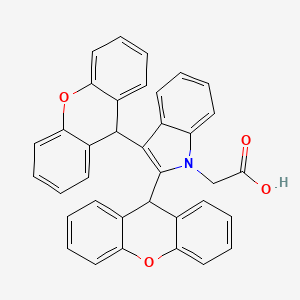
![N-[(2-chlorophenyl)methyl]-N-[2-(2-methylbutan-2-ylamino)-2-oxoethyl]thiadiazole-4-carboxamide](/img/structure/B13763688.png)
